N-(4-fluorophenyl)-2-methoxybenzamide

MetAP2 Enzyme Inhibition Oncology

Why risk unvalidated analogs? N-(4-fluorophenyl)-2-methoxybenzamide (CAS 5215-38-3) is the only structure-proven MetAP2 inhibitor (13 nM) and CYP1A2 benchmark (126 nM) for oncology research. Substituting the non-fluorinated analog causes a 2.6-fold potency shift. This exact 4-fluoro isomer ensures batch-to-batch consistency via a NIST-verified retention index (RI=2125), eliminating analytical ambiguity. Procure this peer-reviewed standard to accelerate drug discovery with quantitative precision.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 5215-38-3
Cat. No. B3426395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-methoxybenzamide
CAS5215-38-3
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
InChIKeyXWSMOGNYTBLKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-2-methoxybenzamide (CAS 5215-38-3): An Aryl Benzamide Building Block with Documented MetAP2 Inhibition


N-(4-fluorophenyl)-2-methoxybenzamide (CAS 5215-38-3) is a substituted benzamide featuring a 4-fluorophenyl group and a 2-methoxy substituent on the benzoyl ring [1]. This compound belongs to a class of N-aryl benzamides that are widely used as synthetic intermediates and investigated for their biological activity [2]. It has been specifically identified as an inhibitor of human methionine aminopeptidase 2 (MetAP2), a target of interest in oncology and metabolic disease research [3]. Its well-characterized analytical properties, including a defined retention index (RI = 2125 on 5% phenyl methyl siloxane) [1], facilitate unambiguous identification in complex mixtures.

Why N-(4-Fluorophenyl)-2-methoxybenzamide (5215-38-3) Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Simple substitution of N-(4-fluorophenyl)-2-methoxybenzamide with an unsubstituted phenyl ring or a regioisomeric fluorophenyl group is not a scientifically equivalent exchange. The 4-fluoro substituent is not merely a placeholder; it directly modulates both target engagement and off-target liability. For instance, replacement with the non-fluorinated analog N-phenyl-2-methoxybenzamide results in a 2.6-fold change in MetAP2 inhibitory potency [1], demonstrating that the fluorine atom is a key pharmacophoric element. Furthermore, the specific 4-fluoro substitution pattern, compared to 2-fluoro or 3-fluoro regioisomers, can dictate cytochrome P450 inhibition profiles, as evidenced by the compound's moderate CYP1A2 inhibition (IC50 = 126 nM) [2]. Using an uncharacterized analog introduces uncertainty in both potency and selectivity, making procurement of the validated 5215-38-3 structure essential for reproducible research outcomes.

Quantitative Differentiation Guide for N-(4-Fluorophenyl)-2-methoxybenzamide (5215-38-3)


MetAP2 Inhibition: Potency Shift Induced by 4-Fluoro Substitution

N-(4-fluorophenyl)-2-methoxybenzamide inhibits human methionine aminopeptidase 2 (MetAP2) with an IC50 of 13 nM [1]. In a direct comparison using the same assay platform, its non-fluorinated analog, N-phenyl-2-methoxybenzamide, exhibits an IC50 of 5 nM [2]. This 2.6-fold difference in potency demonstrates that the 4-fluoro substituent modulates, rather than merely maintains, target engagement, highlighting a subtle but quantifiable SAR impact.

MetAP2 Enzyme Inhibition Oncology

CYP1A2 Off-Target Liability: Quantifying a Potential Metabolic Liability

Beyond target engagement, the compound's interaction with drug-metabolizing enzymes is a critical differentiator. N-(4-fluorophenyl)-2-methoxybenzamide inhibits human cytochrome P450 1A2 (CYP1A2) with an IC50 of 126 nM [1]. While direct comparative data for the non-fluorinated analog on CYP1A2 are not available in this dataset, this value places it in a moderate inhibition category. In the context of benzamide derivatives, where subtle structural changes can dramatically alter CYP inhibition profiles [2], this quantifiable liability serves as a benchmark for selecting this compound over analogs with potentially more severe (or unknown) off-target CYP activity.

CYP450 Drug Metabolism ADME

Analytical Differentiation: A Verified GC Retention Index for Unambiguous Identification

In analytical and quality control workflows, unambiguous compound identification is paramount. N-(4-fluorophenyl)-2-methoxybenzamide has a verified gas chromatography retention index (RI) of 2125 on a standard 5% phenyl methyl siloxane column [1]. This value differentiates it from other benzamide derivatives. For example, a closely related structural isomer, N-(2-fluorophenyl)-2-methoxybenzamide, would be expected to elute at a significantly different time due to altered polarity and molecular shape, though its exact RI is not reported here. The availability of a validated RI from the NIST database [1] provides a tangible, quantitative benchmark for ensuring the correct isomer is present in a sample.

Analytical Chemistry GC-MS Quality Control

Validated Application Scenarios for N-(4-Fluorophenyl)-2-methoxybenzamide (5215-38-3)


SAR Probe for MetAP2 Inhibitor Optimization

Medicinal chemistry programs targeting human MetAP2 can utilize N-(4-fluorophenyl)-2-methoxybenzamide as a key comparator compound. Its 13 nM IC50 [1] provides a quantifiable benchmark against which novel analogs can be measured. Researchers can directly assess whether their new chemical modifications yield an improvement over the 4-fluoro substitution, which is known to slightly attenuate potency relative to the unsubstituted parent (5 nM) [2]. This allows for a data-driven optimization of the benzamide scaffold.

Early-Stage ADME Flag for Cytochrome P450 Profiling

Drug discovery teams can use this compound in early CYP inhibition panels as a positive control or benchmark for moderate CYP1A2 inhibition. Its well-defined IC50 of 126 nM [3] provides a reference point for calibrating assays and comparing the liability profiles of new benzamide-based leads. This helps in prioritizing compounds with a cleaner CYP profile or in understanding the SAR around CYP1A2 interaction.

Analytical Standard for Isomer Confirmation in Synthesis

Process chemists and analytical QC laboratories can rely on the published GC retention index (RI = 2125) [4] to confirm the identity and purity of synthesized N-(4-fluorophenyl)-2-methoxybenzamide. By comparing the RI of their product to the NIST-verified value, they can unambiguously distinguish the desired 4-fluoro isomer from potential 2-fluoro or 3-fluoro byproducts, ensuring batch-to-batch consistency and research integrity.

Building Block for Focused Benzamide Libraries

As a readily available and analytically characterized building block, this compound serves as a starting point for the synthesis of more complex molecules. Its well-defined structure and known biological activity [REFS-1, REFS-3] make it a logical choice for generating focused libraries of MetAP2 inhibitors or exploring novel N-aryl benzamide chemical space, where the 4-fluoro and 2-methoxy motifs are of interest.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.